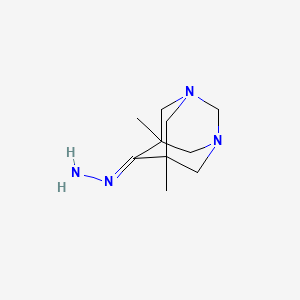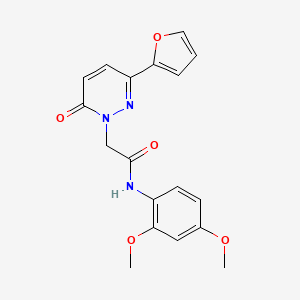
5,7-Dimethyl-1,3-diazaadamantan-6-one Hydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,7-Dimethyl-1,3-diazaadamantan-6-one Hydrazone is a derivative of diazaadamantane, a nitrogen-containing analog of adamantane. This compound is known for its unique structural properties, which include a tricyclic framework with nitrogen atoms at the bridging positions. The presence of nitrogen atoms significantly alters the chemical and physical properties of the compound, making it an interesting subject for various scientific studies .
Preparation Methods
The synthesis of 5,7-Dimethyl-1,3-diazaadamantan-6-one Hydrazone typically involves the reaction of 5,7-Dimethyl-1,3-diazaadamantan-6-one with hydrazine. The reaction is usually carried out in a solvent such as methanol or ethanol, under reflux conditions. The product is then purified through recrystallization or chromatography .
Chemical Reactions Analysis
5,7-Dimethyl-1,3-diazaadamantan-6-one Hydrazone undergoes various chemical reactions, including:
Scientific Research Applications
5,7-Dimethyl-1,3-diazaadamantan-6-one Hydrazone has several scientific research applications:
Mechanism of Action
The mechanism of action of 5,7-Dimethyl-1,3-diazaadamantan-6-one Hydrazone involves its interaction with various molecular targets. For instance, its analgesic activity is believed to be mediated through interaction with cannabinoid receptors, particularly CB1 receptors . The compound’s antimicrobial activity is thought to result from its ability to disrupt microbial cell membranes and inhibit essential enzymes .
Comparison with Similar Compounds
5,7-Dimethyl-1,3-diazaadamantan-6-one Hydrazone is unique due to its specific structural features and the presence of nitrogen atoms at the bridging positions. Similar compounds include:
5,7-Dimethyl-1,3-diazaadamantan-6-one: The parent compound, which lacks the hydrazone group but shares the same tricyclic framework.
6-Hydroxy-5,7-diphenyl-1,3-diazaadamantane: A derivative with hydroxyl and phenyl groups, known for its corrosion inhibition properties.
7-Amino-1,3,5-triazaadamantane: A triazaadamantane derivative with antiviral activity.
These compounds share the diazaadamantane core structure but differ in their functional groups and specific applications.
Properties
IUPAC Name |
(5,7-dimethyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-ylidene)hydrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4/c1-9-3-13-5-10(2,8(9)12-11)6-14(4-9)7-13/h3-7,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLKJELWLPBKHMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CN3CC(C1=NN)(CN(C2)C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]-6-(4-methyl-1,4-diazepan-1-yl)nicotinamide](/img/structure/B5400622.png)
![4-butoxy-N-[1-(4-morpholinylcarbonyl)-2-(4-nitrophenyl)vinyl]benzamide](/img/structure/B5400624.png)


![2-amino-6-(1,3-dimethyl-1H-pyrazol-4-yl)-4-[4-(1H-pyrazol-1-ylmethyl)phenyl]nicotinonitrile](/img/structure/B5400636.png)
![5-[(4-ethylpiperazin-1-yl)methyl]-N-methyl-N-(3-methylbutyl)isoxazole-3-carboxamide](/img/structure/B5400658.png)
![4-chloro-3-[(4-methyl-1-piperazinyl)sulfonyl]-N-[3-(1-pyrrolidinyl)propyl]benzamide](/img/structure/B5400663.png)
![1-[2-(2,3-difluorophenyl)-5-methyl-1,3-oxazol-4-yl]-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-methylmethanamine](/img/structure/B5400670.png)
![4-benzyl-3-ethyl-1-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-1,4-diazepan-5-one](/img/structure/B5400684.png)
![4-[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]-N-[3-(methylthio)phenyl]-1-piperazinecarboxamide](/img/structure/B5400685.png)
![4-{3-[4-(2-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B5400686.png)
![isopropyl 2-[(4-butoxybenzoyl)amino]-3-(2-furyl)acrylate](/img/structure/B5400691.png)
![3-[(2-chlorobenzyl)thio]-6-(4-nitrophenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5400692.png)
![isopropyl 7-amino-6-cyano-3-(2-furyl)-8-(2-furylmethylene)-4-oxo-3,4-dihydro-8H-pyrrolo[2,1-c][1,4]thiazine-1-carboxylate](/img/structure/B5400707.png)
